N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide is a compound belonging to the class of aromatic amides It is characterized by the presence of a benzothiophene ring, a cyano group, and a hydroxyacetamide moiety
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide is the Mitogen-activated protein kinase 10 (JNK3) and it also shows potency against JNK2 . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways .
Mode of Action
This compound: interacts with its targets, JNK2 and JNK3, by inhibiting their activity . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This unique binding mode is revealed by X-ray crystallography .
Biochemical Pathways
The inhibition of JNK2 and JNK3 by This compound affects the MAPK signaling pathway
Result of Action
The molecular and cellular effects of This compound ’s action are primarily the inhibition of JNK2 and JNK3 . This inhibition potentially impacts the MAPK signaling pathway, which could have various cellular effects depending on the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.
Formation of the Hydroxyacetamide Moiety: The hydroxyacetamide group can be synthesized by reacting an appropriate amine with a hydroxyacetylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide: This compound has a similar benzothiophene ring structure but differs in the presence of a fluorobenzamide group.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide: This compound contains additional thiophene and pyridine rings.
Uniqueness
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyacetamide moiety, in particular, may contribute to its potential as a versatile intermediate in synthetic chemistry and its biological activity.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c12-5-8-7-3-1-2-4-9(7)16-11(8)13-10(15)6-14/h14H,1-4,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPASHHVULMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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